molecular formula C16H20N2O3 B2802885 2-(1-cyclobutanecarbonylazetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1903140-76-0

2-(1-cyclobutanecarbonylazetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2802885
CAS No.: 1903140-76-0
M. Wt: 288.347
InChI Key: AQJCGJUZFZBRGT-UHFFFAOYSA-N
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Description

2-(1-cyclobutanecarbonylazetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of azetidine and isoindole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclobutanecarbonylazetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. . This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclobutanecarbonylazetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(1-cyclobutanecarbonylazetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties.

Mechanism of Action

The mechanism of action for 2-(1-cyclobutanecarbonylazetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with proteins or enzymes in a specific manner.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-cyclobutanecarbonylazetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione apart from similar compounds is its combination of azetidine and isoindole structures. This unique combination provides distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[1-(cyclobutanecarbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-14(10-4-3-5-10)17-8-11(9-17)18-15(20)12-6-1-2-7-13(12)16(18)21/h1-2,10-13H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJCGJUZFZBRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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